7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one
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Overview
Description
7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one typically involves the reaction of a spirocyclic ketone with a dimethylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-6-one: A related compound with a similar spiro structure but lacking the dimethylamino group.
Spiro[4.5]decan-8-one: Another similar compound with a different position of the functional group.
Uniqueness
7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one is unique due to its specific functional groups and spiro structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(9E)-9-(dimethylaminomethylidene)spiro[4.5]decan-10-one |
InChI |
InChI=1S/C13H21NO/c1-14(2)10-11-6-5-9-13(12(11)15)7-3-4-8-13/h10H,3-9H2,1-2H3/b11-10+ |
InChI Key |
QREVDCGJEUFCQB-ZHACJKMWSA-N |
Isomeric SMILES |
CN(C)/C=C/1\CCCC2(C1=O)CCCC2 |
Canonical SMILES |
CN(C)C=C1CCCC2(C1=O)CCCC2 |
Origin of Product |
United States |
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